Cas no 1806973-78-3 (4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid)

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its difluoromethyl group enhances metabolic stability and bioavailability, while the hydroxy and nitro substituents provide reactive sites for further functionalization. The carboxylic acid moiety allows for versatile derivatization, making it a valuable intermediate in the synthesis of bioactive compounds. This compound’s structural features contribute to its potential as a building block in drug discovery, particularly for developing enzyme inhibitors or antimicrobial agents. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for advanced synthetic applications.
4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid structure
1806973-78-3 structure
商品名:4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid
CAS番号:1806973-78-3
MF:C7H4F2N2O5
メガワット:234.113868713379
CID:4888412

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid
    • インチ: 1S/C7H4F2N2O5/c8-5(9)3-2(7(13)14)1-10-6(12)4(3)11(15)16/h1,5H,(H,10,12)(H,13,14)
    • InChIKey: QZRHPIRKQGNSEB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(NC=C1C(=O)O)=O)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 435
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 112

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029028568-500mg
4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid
1806973-78-3 95%
500mg
$1,786.10 2022-03-31
Alichem
A029028568-1g
4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid
1806973-78-3 95%
1g
$3,097.65 2022-03-31
Alichem
A029028568-250mg
4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid
1806973-78-3 95%
250mg
$1,038.80 2022-03-31

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid 関連文献

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acidに関する追加情報

Introduction to 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid (CAS No. 1806973-78-3)

4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid, identified by the chemical identifier CAS No. 1806973-78-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with a difluoromethyl group, a hydroxy moiety, and a nitro group, making it a versatile scaffold for further chemical modifications and biological evaluations. The structural attributes of this molecule contribute to its potential utility in the development of novel bioactive agents.

The difluoromethyl group is a strategically important substituent in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. In recent years, the incorporation of difluoromethyl groups into small molecules has been extensively explored for its impact on bioactivity. For instance, studies have demonstrated that compounds containing this moiety often exhibit improved pharmacological profiles, including increased bioavailability and prolonged half-life. This feature makes 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid a promising candidate for further investigation in drug discovery.

The presence of both a hydroxy and a nitro group in the molecular structure of this compound adds another layer of complexity and functionality. The hydroxy group can participate in hydrogen bonding interactions, which are crucial for receptor binding and can influence the compound's solubility and metabolic fate. On the other hand, the nitro group is known for its ability to act as a bioisostere for other functional groups, such as amides or carboxylic acids, thereby allowing for structural diversity in drug design. The combination of these functional groups in 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid suggests potential applications in the synthesis of various pharmacophores.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of such compounds for their biological activity. The virtual screening of databases has identified several hits, including derivatives of 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid, which show promise in inhibiting key enzymes involved in inflammatory pathways. These findings are particularly relevant given the increasing interest in developing novel anti-inflammatory agents with improved efficacy and reduced side effects.

In addition to its pharmaceutical potential, this compound has also been explored in agrochemical research. The structural features of 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid make it a suitable candidate for developing novel pesticides and herbicides. The difluoromethyl group, in particular, has been shown to enhance the activity of agrochemicals by improving their stability against environmental degradation. Furthermore, the presence of electron-withdrawing groups such as the nitro and hydroxy moieties can influence the electronic properties of the molecule, making it more effective at interacting with biological targets.

The synthesis of 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the synthesis process. These advancements not only improve efficiency but also reduce waste generation, aligning with the principles of green chemistry.

From a regulatory perspective, compounds like 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid must undergo rigorous safety and efficacy testing before they can be commercialized. This includes preclinical studies to assess their biological activity and toxicological profiles. The regulatory landscape for pharmaceuticals is continually evolving, with an increasing emphasis on innovative approaches to drug development. This has led to the adoption of new technologies such as organ-on-a-chip systems and artificial intelligence-driven drug discovery platforms.

The future prospects for 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid are promising given its unique structural features and potential applications. Ongoing research aims to explore its derivatives further to identify new bioactive compounds with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic solutions.

In conclusion, 4-(Difluoromethyl)-2-hydroxy-3-nitropyridine-5-carboxylic acid (CAS No. 1806973-78-3) represents a significant compound with diverse applications in pharmaceuticals and agrochemicals. Its structural attributes make it a versatile scaffold for further chemical modifications and biological evaluations. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel bioactive agents.

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